molecular formula C18H23ClN4O2 B12344130 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione

3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12344130
M. Wt: 362.9 g/mol
InChI Key: GJDQLUUHEGLCEL-UHFFFAOYSA-N
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Description

3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a chloromethyl group, and a 3-methylbutyl group attached to a dihydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the benzyl, chloromethyl, and 3-methylbutyl groups. Common reagents used in these reactions include benzyl chloride, chloromethyl methyl ether, and 3-methylbutyl bromide. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

Uniqueness

3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Unlike caffeine, theobromine, and theophylline, this compound has a chloromethyl group that allows for unique substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C18H23ClN4O2

Molecular Weight

362.9 g/mol

IUPAC Name

3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C18H23ClN4O2/c1-12(2)8-9-22-14(10-19)20-16-15(22)17(24)21-18(25)23(16)11-13-6-4-3-5-7-13/h3-7,12,15-16H,8-11H2,1-2H3,(H,21,24,25)

InChI Key

GJDQLUUHEGLCEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2C(N=C1CCl)N(C(=O)NC2=O)CC3=CC=CC=C3

Origin of Product

United States

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